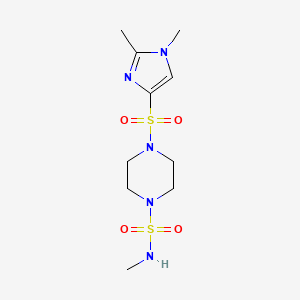![molecular formula C19H30N6 B7446090 5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7446090.png)
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with ethyl, piperidinyl, and piperazinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides under basic conditions.
Attachment of the piperidinyl and piperazinyl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts such as palladium or platinum may be employed to enhance reaction rates.
Control of reaction conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidinyl and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biology: Used as a tool compound to study cellular pathways and molecular interactions.
Industry: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-4-(4-(methylpiperazin-1-yl)methyl)pyridin-2-amine
- 4-(4-(methylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both piperidinyl and piperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-ethyl-4-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6/c1-3-16-12-20-18-17(16)19(22-14-21-18)25-6-4-15(5-7-25)13-24-10-8-23(2)9-11-24/h12,14-15H,3-11,13H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEMTKFBTFVUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=NC=N2)N3CCC(CC3)CN4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2S)-1-hydroxybutan-2-yl]-1-(1H-indazole-5-carbonyl)piperidine-3-carboxamide](/img/structure/B7446026.png)
![N-[2-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B7446033.png)
![1-{5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine](/img/structure/B7446052.png)

![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,2-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B7446066.png)
![1-[1-(4-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B7446068.png)
![4-[1-[[2-(Dimethylamino)quinolin-4-yl]methylamino]ethyl]oxan-4-ol](/img/structure/B7446072.png)
![1-[(5-Bromothiophen-2-yl)methyl]-3-(2,2-dimethyloxan-4-yl)urea](/img/structure/B7446075.png)
![3-(1,2-Thiazol-3-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7446079.png)
![N-[[1-[(3,3-difluorocyclobutyl)methyl]triazol-4-yl]methyl]benzamide](/img/structure/B7446087.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7446100.png)
![6-[4-(morpholin-4-ylmethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B7446110.png)


